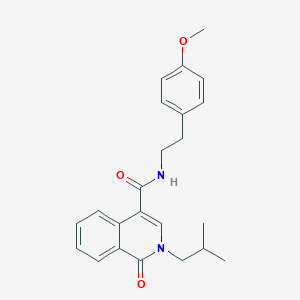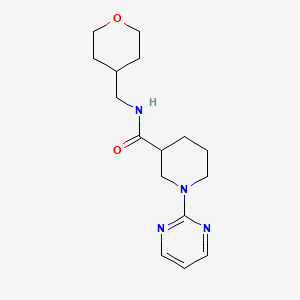![molecular formula C26H28N2O B11135921 2-[(4-tert-butylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B11135921.png)
2-[(4-tert-butylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with tert-butylphenoxy and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4-tert-butylphenol with a suitable alkylating agent to introduce the phenoxy group. This is followed by the formation of the benzodiazole core through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with antioxidant properties.
4-tert-Butylphenyl glycidyl ether: Used in the synthesis of epoxy resins and other materials.
2-tert-Butyl-4-methylphenol: Known for its use as an antioxidant in various applications.
Uniqueness
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C26H28N2O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-(1-phenylethyl)benzimidazole |
InChI |
InChI=1S/C26H28N2O/c1-19(20-10-6-5-7-11-20)28-24-13-9-8-12-23(24)27-25(28)18-29-22-16-14-21(15-17-22)26(2,3)4/h5-17,19H,18H2,1-4H3 |
InChI Key |
DUDOKVGGLIAMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-isobutyl-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11135842.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11135846.png)

![5-[(4-methoxyphenyl)amino]-2-[(E)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11135851.png)
![6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135855.png)
![4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11135862.png)
![7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135864.png)
![[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11135866.png)

![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-ethylacetamide](/img/structure/B11135889.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11135897.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11135912.png)
![(5Z)-3-ethyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11135917.png)
